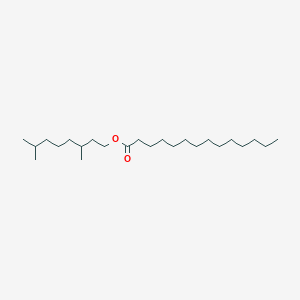
3,7-Dimethyloctyl myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyloctyl myristate is an ester compound that is commonly used in the field of scientific research. It is a clear, colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is widely used in various research applications due to its unique properties and benefits.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyloctyl myristate is not fully understood. However, it is believed that this compound works by enhancing the solubility and bioavailability of various compounds. It also acts as a lubricant and emollient, which can improve the absorption of certain drugs and compounds.
Biochemical and Physiological Effects
3,7-Dimethyloctyl myristate has been shown to have various biochemical and physiological effects. It has been found to improve the solubility and bioavailability of various compounds, which can enhance their effectiveness. In addition, this compound has been shown to have emollient and lubricant properties, which can improve skin hydration and reduce the appearance of fine lines and wrinkles.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,7-Dimethyloctyl myristate in lab experiments is its ability to enhance the solubility and bioavailability of various compounds. This can improve the effectiveness of certain drugs and compounds, which can lead to better research outcomes. However, one of the limitations of using this compound is that it can be toxic in high concentrations. Therefore, it is important to use this compound in moderation and follow proper safety protocols.
Zukünftige Richtungen
There are many potential future directions for the use of 3,7-Dimethyloctyl myristate in scientific research. One potential area of research is the development of new drugs and pharmaceuticals that utilize this compound as a carrier or solvent. Another potential area of research is the development of new cosmetic and personal care products that utilize this compound as an emollient and lubricant. Overall, the unique properties and benefits of 3,7-Dimethyloctyl myristate make it a promising compound for future research and development.
Synthesemethoden
The synthesis of 3,7-Dimethyloctyl myristate can be achieved through a variety of methods. One of the most common methods involves the reaction of myristic acid with 3,7-Dimethyloctanol in the presence of a catalyst. This reaction results in the formation of 3,7-Dimethyloctyl myristate and water.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyloctyl myristate is commonly used in scientific research as a solvent and carrier for various compounds. It is also used as a lubricant and emollient in cosmetic and personal care products. In addition, this compound is used in the development of new drugs and pharmaceuticals due to its unique properties.
Eigenschaften
CAS-Nummer |
17670-91-6 |
|---|---|
Molekularformel |
C23H20O2 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
3,7-dimethyloctyl tetradecanoate |
InChI |
InChI=1S/C24H48O2/c1-5-6-7-8-9-10-11-12-13-14-15-19-24(25)26-21-20-23(4)18-16-17-22(2)3/h22-23H,5-21H2,1-4H3 |
InChI-Schlüssel |
JNXGOOBXKWIMST-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCC(C)CCCC(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)
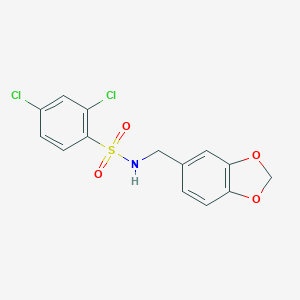
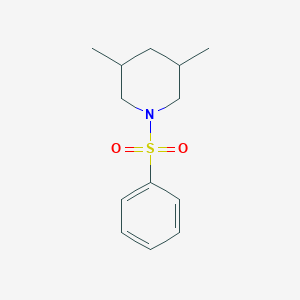
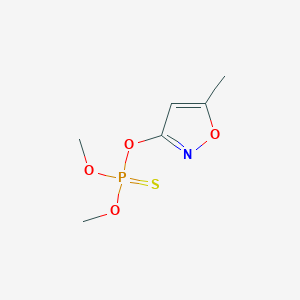
![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)
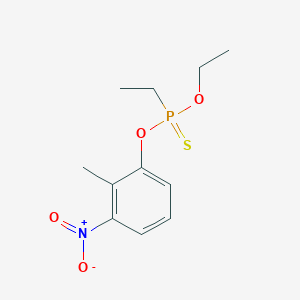
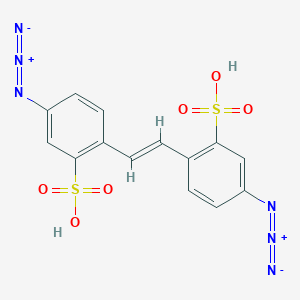
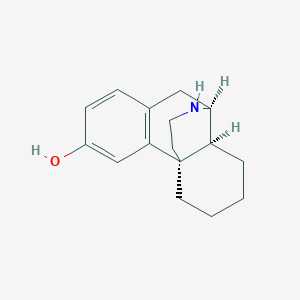
![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)
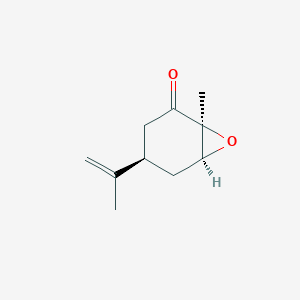
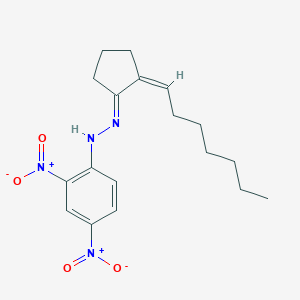
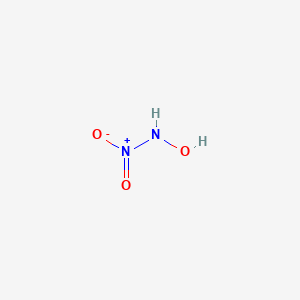
![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)